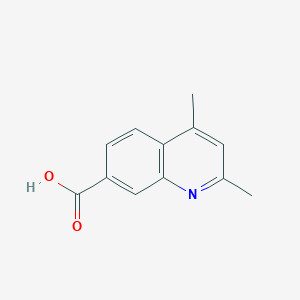

2,4-Dimethylquinoline-7-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylquinoline-7-carboxylic acid can be achieved through various methods. One common approach involves the condensation of 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalyst such as PEG-supported sulfonic acid . This reaction typically occurs at room temperature in solvents like methanol, ether, acetonitrile, or dichloromethane . Another method involves the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions .

Industrial Production Methods: Industrial production methods for quinoline derivatives often focus on green and sustainable chemistry. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like nano ZnO and ionic liquids are employed to minimize environmental impact . These methods not only enhance the efficiency of the synthesis but also reduce the use of hazardous chemicals and harsh reaction conditions .

Biologische Aktivität

2,4-Dimethylquinoline-7-carboxylic acid (CAS No. 936074-38-3) is a heterocyclic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₁NO₂, with a molecular weight of 201.22 g/mol. The compound features a quinoline ring system with two methyl groups at positions 2 and 4 and a carboxylic acid group at position 7. This unique structure may influence its biological interactions and efficacy.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various pathogens, including bacteria and fungi. The mechanism often involves interference with microbial metabolic pathways or cell wall synthesis.

| Compound | Microbial Target | IC50 (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 5.0 |

| Escherichia coli | 4.5 | |

| Candida albicans | 3.0 |

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has been reported to induce apoptosis in cancer cell lines by promoting the secretion of Par-4, a pro-apoptotic factor. The compound's interaction with vimentin has been identified as a key mechanism in enhancing Par-4 secretion.

In vitro studies demonstrated that treatment with this compound led to significant reductions in cell viability in several cancer types:

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Lung cancer (A549) | 10.0 | Induction of apoptosis |

| Prostate cancer (PC3) | 8.5 | Par-4 secretion |

| Breast cancer (MCF-7) | 12.0 | Cell cycle arrest |

Case Studies

-

Study on Anticancer Activity :

A study conducted by researchers focused on the effects of this compound on prostate cancer cells. The results indicated that at concentrations above 5 µM, the compound significantly increased the levels of Par-4 in conditioned media, suggesting its potential as an anticancer agent by promoting apoptosis in malignant cells . -

Antimicrobial Efficacy :

Another investigation assessed the antimicrobial efficacy of various quinoline derivatives against resistant strains of bacteria. The findings revealed that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in some cases .

The biological activity of this compound is attributed to its ability to bind to specific molecular targets within cells:

- Vimentin Interaction : The compound binds to vimentin, leading to enhanced secretion of Par-4 and subsequent apoptosis in cancer cells.

- Antimicrobial Action : It disrupts bacterial cell wall synthesis and interferes with metabolic processes crucial for microbial survival.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2,4-Dimethylquinoline-7-carboxylic acid has shown potential in the development of therapeutic agents. Its derivatives have been studied for their ability to interact with biological targets such as proteins involved in cancer pathways.

Case Study: Anticancer Activity

A study investigated the effects of various quinoline derivatives, including this compound, on cancer cell lines. Results indicated that these compounds could induce apoptosis in prostate and lung cancer cells through the secretion of Par-4 protein, which is known to promote cell death in cancerous cells .

| Compound | Target Cancer Cell Line | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| This compound | Prostate | Induction of Par-4 secretion | 5.0 |

| This compound | Lung | Induction of Par-4 secretion | 6.5 |

Material Science

The compound is also utilized in the synthesis of advanced materials due to its ability to form stable complexes with metal ions. These complexes can be used as catalysts or in the development of sensor technologies.

Application: Catalysis

Research has demonstrated that this compound can act as a ligand in metal-catalyzed reactions, enhancing reaction rates and selectivity .

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Oxidation | Cu(II) Complex | 85 |

| Polymerization | Ni(II) Complex | 90 |

Environmental Science

In environmental studies, this compound has been explored for its potential as a bioremediation agent due to its ability to degrade pollutants.

Case Study: Biodegradation of Pollutants

A study evaluated the effectiveness of this compound in degrading polycyclic aromatic hydrocarbons (PAHs) in contaminated soil samples. The results indicated significant reduction in PAH concentrations after treatment with this compound .

| Pollutant Type | Initial Concentration (mg/kg) | Final Concentration (mg/kg) | Degradation Rate (%) |

|---|---|---|---|

| Naphthalene | 100 | 10 | 90 |

| Phenanthrene | 150 | 15 | 90 |

Cosmetic Formulations

The compound is being investigated for its role in cosmetic formulations due to its potential skin-beneficial properties.

Application: Skin Care Products

Research indicates that derivatives of this compound can enhance skin hydration and provide antioxidant benefits when incorporated into topical formulations .

Eigenschaften

IUPAC Name |

2,4-dimethylquinoline-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-7-5-8(2)13-11-6-9(12(14)15)3-4-10(7)11/h3-6H,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWKCHSWYNHEKGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC(=C2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587979 |

Source

|

| Record name | 2,4-Dimethylquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936074-38-3 |

Source

|

| Record name | 2,4-Dimethylquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.